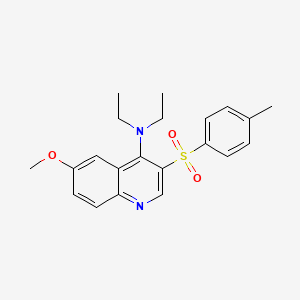
N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex organic compound with the molecular formula C21H24N2O3S This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
作用機序
Target of Action
The primary targets of the compound N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multiple steps. One common method involves the reaction of 6-methoxyquinoline with tosyl chloride in the presence of a base to form 6-methoxy-3-tosylquinoline. This intermediate is then reacted with diethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反応の分析
Types of Reactions
N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the nitro group can produce primary amines .
科学的研究の応用
N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological activities are being explored for developing new therapeutic agents.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
N,N-diethyl-6-methoxyquinolin-4-amine: Lacks the tosyl group, which may reduce its reactivity.
N,N-diethyl-3-tosylquinolin-4-amine: Lacks the methoxy group, which may affect its solubility and biological activity.
6-methoxy-3-tosylquinolin-4-amine: Lacks the diethylamine group, which may influence its pharmacokinetics.
Uniqueness
N,N-diethyl-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is unique due to the presence of both the methoxy and tosyl groups, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
特性
IUPAC Name |
N,N-diethyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-5-23(6-2)21-18-13-16(26-4)9-12-19(18)22-14-20(21)27(24,25)17-10-7-15(3)8-11-17/h7-14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQFOBIKVWEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














